7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
7-(Ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its unique structure, which includes an ethylthio group, a fluorophenyl group, and a methyl group attached to a pyrazolopyridazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit vegfr-2 . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels .
Mode of Action
Related compounds have been shown to inhibit vegfr-2, which could potentially disrupt angiogenesis . This could lead to a decrease in the supply of oxygen and nutrients to cancer cells, thereby inhibiting their growth .
Biochemical Pathways
The inhibition of vegfr-2 by similar compounds could affect the vegf signaling pathway , which is involved in angiogenesis and has a significant role in the growth and spread of cancer .
Result of Action
The inhibition of vegfr-2 by similar compounds could potentially lead to the disruption of angiogenesis , which could inhibit the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of α-halogeno hydrazones with enaminones, followed by elimination reactions . This catalyst-free [4 + 2] cycloaddition–elimination process is carried out under mild conditions and provides high yields with remarkable regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or hydrocarbons. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, to the pyrazolopyridazine core.
Scientific Research Applications
7-(Ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a bioactive compound, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazolopyridazine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine include other pyrazolopyridazine derivatives, such as:
- 7-(methylthio)-1-(4-chlorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
- 7-(ethylthio)-1-(4-bromophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
- 7-(ethylthio)-1-(4-methylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-ethylsulfanyl-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-3-20-14-13-12(9(2)17-18-14)8-16-19(13)11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQAEVRJMILHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=C(N=N1)C)C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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